2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a fluorophenyl group and an acetonitrile group .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives generally interact with their targets by forming covalent bonds, hydrogen bonds, or hydrophobic interactions . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their biological activity . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or enzymes, thereby affecting the corresponding biochemical pathways .
Pharmacokinetics
It is known that 4-fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile might also undergo biotransformation in certain organisms.
Result of Action
Thiazole derivatives have been found to exhibit various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the compound’s mode of action and the nature of its target.
Action Environment
For instance, the compound has a storage temperature of 28 C , suggesting that it might be sensitive to temperature changes.
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes and proteins
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile at different dosages in animal models have not been reported. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound could interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with certain transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves the reaction of 2-bromoacetophenone with 2-amino-5-fluorothiazole followed by the reaction of the resulting intermediate with sodium cyanide.", "Starting Materials": [ "2-bromoacetophenone", "2-amino-5-fluorothiazole", "sodium cyanide" ], "Reaction": [ "Step 1: 2-bromoacetophenone is reacted with 2-amino-5-fluorothiazole in the presence of a base such as potassium carbonate in DMF to form the intermediate 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetophenone.", "Step 2: The intermediate is then reacted with sodium cyanide in the presence of a catalyst such as copper(I) iodide in DMF to form the final product, 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile." ] } | |
CAS No. |
1016757-34-8 |
Molecular Formula |
C11H7FN2S |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile |
InChI |
InChI=1S/C11H7FN2S/c12-9-4-2-1-3-8(9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 |
InChI Key |
JRHONXLZYUYQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CC#N)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.